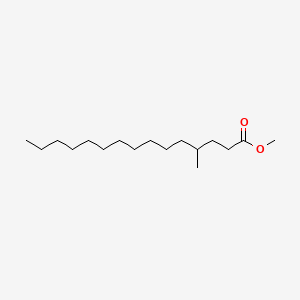

Methyl 4-methylpentadecanoate

Description

Overview of Methyl 4-methylpentadecanoate in Contemporary Chemical Research

This compound is a specific type of fatty acid methyl ester (FAME). It is characterized by a 15-carbon fatty acid backbone (pentadecanoic acid) that has been esterified with methanol (B129727), and which features a methyl group branching off at the fourth carbon position. As a branched-chain fatty acid methyl ester (BCFAME), its formal identification and quantification in complex biological or chemical samples would be accomplished using advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS). nih.govsigmaaldrich.com The derivatization of fatty acids into their methyl esters is a standard procedure in analytical chemistry, as it reduces the polarity of the parent molecule, making it more volatile and suitable for GC analysis. sigmaaldrich.com

While specific research focusing exclusively on the 4-methyl isomer is not extensively documented in public literature, its study falls within the broader investigation of lipidomics and the analysis of complex fatty acid profiles in various organisms. Its sibling isomer, Methyl 14-methylpentadecanoate (also known as methyl isopalmitate), is a more commonly studied iso-branched fatty acid found in nature. thegoodscentscompany.comchemicalbook.com The physicochemical properties of such compounds are well-characterized and serve as a reference for the class.

Table 1: Physicochemical Properties of Methyl 14-methylpentadecanoate (Data for a representative iso-branched C17 FAME)

| Property | Value | Source |

| CAS Number | 5129-60-2 | nih.govlarodan.comnist.gov |

| Molecular Formula | C₁₇H₃₄O₂ | nih.govlarodan.comnist.gov |

| Molecular Weight | 270.45 g/mol | larodan.comnist.gov |

| IUPAC Name | methyl 14-methylpentadecanoate | nih.govnist.gov |

| Synonyms | Methyl isopalmitate | thegoodscentscompany.comlarodan.com |

This interactive table provides key identifiers and properties for Methyl 14-methylpentadecanoate, an isomer of the title compound.

Research Significance and Interdisciplinary Relevance of Branched-Chain Fatty Acid Methyl Esters

Branched-chain fatty acids (BCFAs) and their corresponding methyl esters (BCFAMEs) are a significant class of lipids with relevance across multiple scientific disciplines. Unlike their straight-chain counterparts, the methyl branch in their structure alters their physical properties, such as lowering the melting point, which can affect the fluidity of cell membranes. nih.gov

In Microbiology: BCFAs are prominent components of the cell membranes of many bacteria. nih.gov The specific profile of BCFAs can serve as a chemotaxonomic marker to identify and differentiate bacterial species. For instance, bacteria in the genus Bacillus synthesize significant quantities of iso and anteiso BCFAs. researchgate.net

In Human Nutrition and Metabolism: Humans obtain BCFAs primarily through the consumption of dairy products and ruminant meats, as these fats are rich in compounds synthesized by rumen bacteria. nih.gov Research indicates that BCFAs are absorbed and metabolized by the body and may play roles in metabolic processes. nih.govnih.gov For example, studies have investigated the effects of different BCFAs on gene expression related to fatty acid synthesis and inflammation in liver cells. nih.gov

In Industrial Applications: The unique properties of BCFAMEs have drawn interest for industrial uses. Notably, they have been studied as cold flow improvers for biodiesel. researchgate.net Biodiesel, composed of straight-chain FAMEs, can solidify in cold temperatures, and blending it with BCFAMEs can significantly lower its pour point and cloud point, improving its performance in cooler climates. researchgate.net

Table 2: Examples of Common Branched-Chain Fatty Acids (BCFAs) and Their Significance

| BCFAs Type | Common Name | Structure | Significance |

| iso-BCFA | 14-methylpentadecanoic acid (Isopalmitic acid) | CH₃(CH₂)CH(CH₃)(CH₂)₁₂COOH | Found in dairy fat, bacteria; used in metabolic studies. nih.govnih.gov |

| anteiso-BCFA | 12-methyltetradecanoic acid | CH₃CH₂CH(CH₃)(CH₂)₁₀COOH | Component of bacterial lipids; studied for its effects on hepatocyte gene expression. nih.gov |

| iso-BCFA | 15-methylhexadecanoic acid (Isoheptadecanoic acid) | CH₃(CH₂)CH(CH₃)(CH₂)₁₃COOH | A common BCFA in ruminant fat and some bacteria. nih.gov |

| anteiso-BCFA | 14-methylhexadecanoic acid | CH₃CH₂CH(CH₃)(CH₂)₁₂COOH | Found in dairy and human tissues; used in cell culture studies. nih.govnih.gov |

This interactive table highlights key examples of iso- and anteiso-BCFAs, which are the most common forms found in nature.

Historical Perspectives on the Study of Methylated Fatty Acid Derivatives

The study of fatty acids has been historically intertwined with the development of analytical derivatization techniques. In their natural, free-acid form, fatty acids are polar and have low volatility, making them difficult to analyze with precision. sigmaaldrich.com The breakthrough came with the adoption of esterification, particularly methylation, as a preparatory step for analysis.

The process involves converting the carboxylic acid group of a fatty acid into a less polar, more volatile methyl ester. nih.gov This transformation is typically achieved through acid-catalyzed esterification with methanol. sigmaaldrich.comontosight.ai The resulting fatty acid methyl esters (FAMEs) are ideal for separation and identification using gas-liquid chromatography (GLC), a technique that rose to prominence in the mid-20th century. researchgate.net

Early research, such as studies on the biosynthesis of branched-chain fatty acids in Bacillus subtilis in the 1960s, relied on GLC of the FAMEs to fractionate and quantify the individual fatty acids produced by the bacteria. researchgate.net Over the decades, the combination of methylation and GC, later coupled with mass spectrometry (GC-MS), has become the gold standard for fatty acid analysis in fields ranging from microbiology to food science and clinical research. nih.govnih.gov The refinement of these methods has also been crucial for correctly identifying complex structures and avoiding the creation of artifacts during sample preparation, a lesson learned from early investigations into compounds like furan (B31954) fatty acids. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

73559-31-6 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

methyl 4-methylpentadecanoate |

InChI |

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-16(2)14-15-17(18)19-3/h16H,4-15H2,1-3H3 |

InChI Key |

SLRXHFPLXVLRMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(C)CCC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Biological Context

Isolation and Identification from Terrestrial Plant Species

The presence of methyl-branched pentadecanoate (B1260718) esters has been confirmed in a variety of terrestrial plants, including those with medicinal properties and in specific plant tissues like fruits and cultured cells.

Methyl 14-methylpentadecanoate has been identified as a chemical constituent in several medicinal and aromatic plants. Gas chromatography-mass spectrometry (GC-MS) analysis of a methanolic leaf extract of Euphorbia hirta, a plant with a history of use in traditional medicine, revealed the presence of Methyl 4-methylpentadecanoate, which constituted 11.22% of the extract's total peak area. beilstein-journals.org Similarly, this compound has been found in butanol extracts from the fresh leaves of the neem tree (Azadirachta indica) and in the ethanolic extract of potato peels, where it was one of 16 identified phytoconstituents. researchgate.netajol.info An isomer, methyl 13-methylpentadecanoate, was detected in the leaf extracts of Evolvulus alsinoides. beilstein-journals.org Furthermore, analysis of Dracaena reflexa and the oleo gum resin of Boswellia serrata also confirmed the presence of methyl-branched pentadecanoate esters. mdpi.comscbt.com

| Plant Species | Part/Extract Type | Compound Identified | Relative Abundance/Note | Reference |

| Euphorbia hirta | Methanol (B129727) leaf extract | This compound | 11.22% of peak area | beilstein-journals.org |

| Azadirachta indica (Neem) | Butanol extract of fresh leaves | Methyl 14-methylpentadecanoate | Identified as a constituent | researchgate.net |

| Solanum tuberosum (Potato) | Ethanolic extract of peels | Methyl 14-methylpentadecanoate | Identified as a phytoconstituent | ajol.info |

| Dracaena reflexa | n-Hexane fraction | Methyl 14-methylpentadecanoate | Identified as a bioactive phytochemical | mdpi.com |

| Evolvulus alsinoides | Leaf extracts | Methyl 13-methylpentadecanoate | Identified as a constituent | beilstein-journals.org |

| Boswellia serrata | Oleo gum resin | Methyl-1-methylpentadecanoate | Identified by GC/MS analysis | scbt.com |

The investigation of fruit extracts has also led to the identification of related compounds. While not the 4-methyl isomer, pentadecanoic acid methyl ester was identified as a major compound in the fruit extracts of Capsicum species. lookchem.comebi.ac.uk In the realm of plant biotechnology, Methyl 14-methylpentadecanoate was detected in the ethanol (B145695) extract of callus cultures of Lindernia madayiparense, an endemic aquatic plant. ebi.ac.uk This finding highlights that the biosynthetic pathways for such compounds are active not only in whole plants but also in undifferentiated cells grown in vitro.

| Source | Sample Type | Compound Identified | Key Finding | Reference |

| Capsicum spp. | Fruit extract | Pentadecanoic acid methyl ester | Identified as a major compound in hot pepper fruit extracts. | lookchem.comebi.ac.uk |

| Lindernia madayiparense | Ethanolic extract of callus | Methyl 14-methylpentadecanoate | Constituted 5.976% of the identified compounds in the callus. | ebi.ac.uk |

Presence and Derivation in Microbial Organisms

Microorganisms, including bacteria and fungi, are known to produce a vast array of metabolites, including various fatty acid methyl esters.

Methyl 14-methylpentadecanoate has been characterized as a metabolite in several bacterial species, particularly within the phylum Actinomycetota. It is a characteristic fatty acid found in the lipoarabinomannan of Amycolatopsis sulphurea. portlandpress.com In a study of the actinomycete Micromonospora aurantiaca, feeding experiments with isotopically labeled valine confirmed its role as a precursor in the biosynthesis of methyl 14-methylpentadecanoate. beilstein-journals.org This compound was also identified in the ethyl acetate (B1210297) extract of Streptomyces sp. NMF6, an actinomycete isolated from a marine sponge. nih.gov Beyond actinomycetes, 14-methyl pentadecanoic acid methyl ester has been noted as a major component of the biofilm produced by vancomycin-resistant Staphylococcus aureus (VRSA). caymanchem.com The unbranched isomer, methyl pentadecanoate, is also recognized as a bacterial metabolite, for instance in Rhodococcus erythropolis. ebi.ac.uk

| Microbial Species | Context | Compound Identified | Significance | Reference |

| Micromonospora aurantiaca | Volatile analysis | Methyl 14-methylpentadecanoate | Biosynthesis from valine precursor confirmed. | beilstein-journals.org |

| Streptomyces sp. NMF6 | Marine sponge associate | Methyl 14-methylpentadecanoate | Identified in bioactive ethyl acetate extract. | nih.gov |

| Amycolatopsis sulphurea | Cell envelope structure | 14-methyl-pentadecanoate | A main fatty acid in the structure of AsuLAM. | portlandpress.com |

| Staphylococcus aureus (VRSA) | Biofilm production | 14-methyl Pentadecanoic acid methyl ester | A major component of vancomycin-induced biofilm. | caymanchem.com |

| Rhodococcus erythropolis | Surfactant production | Methyl n-pentadecanoate | Identified as part of the lipid complex. | ebi.ac.uk |

The presence of these compounds extends to the fungal kingdom. Research on the desert truffle Tirmania nivea identified Methyl 14-methylpentadecanoate in the crude hexane (B92381) extract of its mycelia-free cultivation medium, where it represented 3% of the total area. nih.govcabidigitallibrary.org This suggests the compound is an extracellular metabolite. Additionally, the ethanolic extract of potato peels, which contains Methyl 14-methylpentadecanoate, has demonstrated antifungal activity against pathogenic fungi like Aspergillus niger and Aspergillus flavus. ajol.info

| Fungal Species/Source | Extract/Medium | Compound Identified | Relative Abundance/Note | Reference |

| Tirmania nivea (Desert Truffle) | Crude hexane extract of mycelia-free medium | Methyl 14-methylpentadecanoate | 3% of total area | nih.govcabidigitallibrary.org |

| Solanum tuberosum (Potato) Peels | Ethanolic extract with antifungal properties | Methyl 14-methylpentadecanoate | Identified as a bioactive component. | ajol.info |

Detection in Animal and Other Biological Matrices

The occurrence of this compound and its isomers is not limited to plants and microbes; they have also been detected in insects and marine environments. An early report from the Deep Sea Drilling Project identified this compound in sediment core samples from the North Atlantic. deepseadrilling.org

In the context of entomology, an increase in methyl pentadecanoate was observed in sour jujube seeds (Ziziphi Spinosae Semen) after infestation by the Indian meal moth, Plodia interpunctella. mdpi.com Furthermore, "14-methyl-pentadecanoate" was identified as a metabolite that increased in the pupae of the Mediterranean fruit fly, Ceratitis capitata, under certain dietary conditions. mdpi.com

In marine biology, Methyl 14-methylpentadecanoate was detected as a minor component in the volatile profile of the Okinawan red alga Portieria hornemannii. The unbranched isomer, methyl pentadecanoate, has been used as an internal standard for the analysis of fatty acids in marine animal samples like oysters, clams, and squid. researchgate.net

| Biological Matrix | Organism/Source | Compound Identified | Key Finding | Reference |

| Marine Sediment | Deep Sea Drilling Project (North Atlantic) | This compound | Identified in sediment core samples. | deepseadrilling.org |

| Insect-infested Seeds | Ziziphi Spinosae Semen / Plodia interpunctella | Methyl pentadecanoate | Content increased following insect infestation. | mdpi.com |

| Insect | Ceratitis capitata (Mediterranean fruit fly) | 14-methyl-pentadecanoate | Detected as a metabolite in the pupal stage. | mdpi.com |

| Marine Algae | Portieria hornemannii (Red Alga) | Methyl 14-methylpentadecanoate | Identified as a volatile organic compound (0.12% relative abundance). |

Identification in Invertebrate Tissues

A thorough review of scientific literature and chemical databases did not yield specific evidence of this compound being isolated or identified from invertebrate tissues. Marine invertebrates, such as sponges, sea cucumbers, and echinoderms, are known to produce a wide array of unusual fatty acids. mdpi.comnih.gov For instance, studies on the sea cucumber Cucumaria frondosa and the Red Sea sponge Theonella mirabilis have identified various branched-chain fatty acids, including 12-methyltetradecanoic acid and methyl 13-methylpentadecanoate, respectively. mdpi.commdpi.com Similarly, analyses of starfish and sea urchins have confirmed their capacity to synthesize branched-chain fatty acids. cambridge.org However, none of these studies specifically report the detection of a methyl group at the C-4 position of pentadecanoic acid. The analysis of white grubs (insect larvae) also identified methyl 14-methylpentadecanoate, but not the 4-methyl isomer. ajol.info The general consensus is that while invertebrates are a rich source of diverse fatty acids, the 4-methylpentadecanoate structure has not been documented among them.

Presence in Microalgal and Aquatic Organisms

The occurrence of this compound in microalgae and other aquatic organisms is similarly unsubstantiated in the available scientific record. Microalgae are primary producers in many aquatic food webs and their fatty acid profiles are of significant interest for nutritional, biofuel, and chemotaxonomic research. nih.gov However, comprehensive analyses of microalgal lipids have indicated that branched-chain fatty acids are generally rare constituents. bohrium.com

Extensive screenings of thousands of microalgal strains have identified various BCFAMEs, but not this compound. nih.gov For example, studies on Chlorella, Micractinium, and wastewater-isolated microalgae have reported the presence of iso-fatty acids like 14-methylpentadecanoic acid methyl ester and 15-methyl-hexadecanoic acid. mdpi.comnih.gov These findings underscore that when branched-chain fatty acids do occur in microalgae, they are typically the common iso or anteiso forms. The absence of this compound in these detailed studies suggests it is either not produced by these organisms or is present at levels below the detection limits of current analytical techniques.

Data Table: Identification of this compound in Invertebrates

| Invertebrate Group | Compound Detected | Research Findings |

|---|---|---|

| Sponges | Not Reported | Studies show presence of other BCFAMEs (e.g., methyl 13-methylpentadecanoate), but not this compound. mdpi.com |

| Echinoderms | Not Reported | Known to contain various branched-chain fatty acids, but the 4-methyl isomer of pentadecanoic acid is not documented. mdpi.comcambridge.org |

Data Table: Presence of this compound in Microalgae

| Microalgal Group | Compound Detected | Research Findings |

|---|---|---|

| Chlorophyta (Green Algae) | Not Reported | Studies on Chlorella and related genera show presence of iso- and anteiso- BCFAMEs, but not this compound. mdpi.com |

| General Screenings | Not Reported | Large-scale analyses of over 2000 microalgal strains did not identify this compound. nih.gov |

Biosynthesis and Metabolic Pathways

Elucidation of Endogenous Biosynthetic Pathways

The creation of methyl 4-methylpentadecanoate within an organism is not a straightforward process. It begins with the synthesis of its backbone, a branched-chain fatty acid, which is then modified.

Fatty Acid Synthesis and Elongation Mechanisms

The foundation of this compound is a 16-carbon fatty acid chain with a methyl group at the fourth carbon position (4-methylpentadecanoic acid). The general process of fatty acid synthesis involves the sequential addition of two-carbon units, typically from malonyl-CoA, to a growing acyl chain. This process is carried out by a multi-enzyme complex known as fatty acid synthase (FAS). nih.govwikipedia.org

In the case of branched-chain fatty acids (BCFAs), the process deviates from the standard synthesis of straight-chain fatty acids. The initiation of the fatty acid chain does not begin with the usual acetyl-CoA. Instead, a branched-chain acyl-CoA primer is utilized. nih.govwikipedia.org The subsequent elongation of this branched primer then proceeds via the conventional fatty acid synthesis pathway, where malonyl-CoA units are used to extend the carbon chain. wikipedia.org

Origin of Methyl Branches through Specific Precursors (e.g., Methylmalonyl-CoA)

The introduction of the methyl branch at an internal position, such as the C4 position in 4-methylpentadecanoate, is often attributed to the incorporation of methylmalonyl-CoA instead of malonyl-CoA during the elongation phase of fatty acid synthesis. nih.govbeilstein-journals.org The fatty acid synthase complex, while primarily utilizing malonyl-CoA, can exhibit promiscuity and incorporate methylmalonyl-CoA, leading to the formation of a methyl-branched fatty acid. nih.gov The position of the methyl branch is determined by which elongation cycle incorporates the methylmalonyl-CoA unit. beilstein-journals.org For 4-methylpentadecanoic acid, this would occur during the second elongation cycle.

Role of Branched-Chain Amino Acid Metabolism in Precursor Formation

The precursors for both the branched-chain primers and the methylmalonyl-CoA extender units are derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. nih.govnih.govplos.orgnih.gov

The breakdown of these amino acids generates branched-chain α-keto acids. nih.govnih.gov For instance, the catabolism of valine and isoleucine can lead to the formation of propionyl-CoA, which can then be carboxylated to form methylmalonyl-CoA. plos.org This methylmalonyl-CoA can then be utilized by fatty acid synthase to introduce a methyl branch into the growing fatty acid chain. nih.gov

Furthermore, the catabolism of BCAAs can also provide the initial branched-chain acyl-CoA primers required for BCFAs synthesis. wikipedia.orgnih.gov For example, the breakdown of isoleucine can produce 2-methylbutyryl-CoA, which can act as a primer for the synthesis of anteiso-series fatty acids. wikipedia.org While not the direct precursor for a 4-methyl branch, this highlights the central role of BCAA metabolism in supplying the necessary building blocks for various types of BCFAs.

Enzymatic Machinery Involved in Methyl Esterification

Once the 4-methylpentadecanoic acid molecule is synthesized, the final step in the formation of this compound is the esterification of the carboxyl group with a methyl group. This reaction is catalyzed by specific enzymes.

Several types of enzymes have been identified that can catalyze the synthesis of fatty acid methyl esters (FAMEs). These include lipases and fatty acid methyl ester synthases. researchgate.netnih.govugm.ac.iduns.ac.id For instance, some carboxylesterases have been shown to catalyze the formation of FAMEs. nih.gov In some organisms, the methyl group for esterification is derived from S-adenosyl methionine (SAM). beilstein-journals.org The specific enzyme responsible for the methyl esterification of 4-methylpentadecanoic acid can vary between different organisms.

Isotopic Labeling and Metabolic Flux Analysis for Pathway Mapping

To unravel the intricate details of biosynthetic pathways like that of this compound, researchers employ powerful techniques such as isotopic labeling and metabolic flux analysis.

Isotopic labeling involves feeding an organism with precursors (like amino acids or glucose) that contain a heavy isotope, such as ¹³C or ²H. nih.govbeilstein-journals.orgresearchgate.net By tracing the incorporation of these isotopes into the final product and its intermediates, scientists can definitively identify the origin of each carbon atom and map the flow of metabolites through the pathway. nih.govresearchgate.netoup.com For example, feeding experiments with isotopically labeled valine and isoleucine have confirmed their role as precursors for BCFAs. nih.gov Similarly, labeled propionate (B1217596) can be used to trace the formation of methylmalonyl-CoA and its subsequent incorporation into fatty acid chains. researchgate.net

Metabolic flux analysis (MFA) is a computational method that uses the data from isotopic labeling experiments to quantify the rates (fluxes) of reactions within a metabolic network. oup.comcreative-proteomics.com This provides a dynamic view of metabolism, revealing the relative importance of different pathways and identifying potential bottlenecks. creative-proteomics.comdiva-portal.org For BCFAs, MFA can help determine the proportion of precursors derived from different sources and the efficiency of their incorporation into the final product. plos.org

Heterologous Biosynthesis in Engineered Microbial Systems

The understanding of the biosynthetic pathway of this compound and other BCFAs has opened the door to their production in engineered microorganisms like Escherichia coli and Pichia pastoris. d-nb.inforesearchgate.net This approach, known as heterologous biosynthesis, involves introducing the necessary genes from one organism into a host microbe that does not naturally produce the desired compound. d-nb.infod-nb.info

By overexpressing key enzymes in the BCAA catabolism and fatty acid synthesis pathways, researchers can enhance the supply of branched-chain precursors. d-nb.infonih.gov For instance, introducing genes for a branched-chain α-keto acid dehydrogenase complex and a branched-chain-acyl-CoA-specific β-ketoacyl-acyl-carrier protein synthase (FabH) can significantly increase the production of BCFAs. d-nb.info Furthermore, the introduction of a suitable ester synthase enzyme can then convert the synthesized branched-chain fatty acids into their corresponding methyl esters. d-nb.inforesearchgate.net

Metabolic engineering efforts have successfully produced various fatty acid branched-chain esters in engineered microbes, with reported titers reaching hundreds of milligrams per liter. d-nb.infod-nb.info These strategies often involve a modular approach, where different parts of the pathway (e.g., precursor supply, fatty acid synthesis, and esterification) are individually optimized to maximize the final product yield. d-nb.info

Strategies for Biosynthesis in Escherichia coli

Escherichia coli is a workhorse for metabolic engineering due to its well-understood genetics and rapid growth. However, it does not naturally produce significant quantities of branched-chain fatty acids (BCFAs). Therefore, extensive engineering is required to establish de novo biosynthesis pathways.

A key strategy involves combining the native fatty acid synthesis (FAS) pathway with pathways that generate branched-chain precursors. nih.gov The production of branched-chain fatty acid esters relies on the successful implementation of several modules: a precursor synthesis module, a chain elongation module, and an ester formation module.

Precursor and Pathway Engineering:

The biosynthesis of iso- and anteiso-branched-chain fatty acids requires branched short-chain acyl-CoA primers, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA. These are derived from the degradation of branched-chain amino acids like valine, leucine, and isoleucine. A common approach is to engineer E. coli to overproduce these amino acids and channel them towards fatty acid synthesis.

Researchers have successfully engineered E. coli to produce branched long-chain fatty alcohols (BLFLs) by introducing and optimizing pathways for α-keto acid precursors. figshare.comresearchgate.net For instance, the generation of 4-methyl-2-oxopentanoic acid is a critical step for producing odd-chain iso-fatty acids. researchgate.net

To facilitate the use of these branched starters, the native β-ketoacyl-ACP synthase III (FabH), which has a preference for linear acetyl-CoA, is often replaced with a FabH from other bacteria, such as Bacillus subtilis, that can efficiently utilize branched-chain acyl-CoAs. d-nb.info This modification directs the metabolic flux towards the synthesis of BCFAs. One study reported the production of branched fatty acids like 12-methyltetradecanoate and 14-methylpentadecanoate in an engineered E. coli strain that expressed B. subtilis genes for branched starter substrate supply. d-nb.info

Enhancing Fatty Acid Production and Esterification:

Blocking β-oxidation: Deleting genes like fadD or fadE prevents the degradation of fatty acids, thereby increasing their intracellular concentration. d-nb.infounl.edunih.gov

Increasing precursor supply: Overexpressing key enzymes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase (ACCase), can boost the production of malonyl-CoA, a critical building block for fatty acid elongation. unl.edu

Enhancing fatty acid release: Overexpression of various thioesterases (TesA) helps to cleave the acyl-ACP intermediates, releasing free fatty acids (FFAs). unl.eduplos.org

For the final conversion to methyl esters, an alcohol acyltransferase or a wax ester synthase is required. While many studies focus on producing fatty acid ethyl esters (FAEEs) by engineering ethanol (B145695) production pathways, the principle remains the same for methyl esters, provided a supply of methanol (B129727) and a suitable methyltransferase or a non-specific acyltransferase. frontiersin.org A novel approach for fatty acid short-chain ester (FASE) biosynthesis in E. coli involves combining the fatty acid and 2-keto acid pathways, which can be implemented in various microorganisms to produce a range of FASEs. nih.gov

The following table summarizes key strategies and reported titers for branched-chain fatty acid derivatives in engineered E. coli.

| Engineered Strain / Pathway | Key Genetic Modifications | Product(s) | Titer | Reference(s) |

| E. coli BL21(DE3) derivative | Overexpression of wax ester synthase (WS/DGAT), 2-keto acid decarboxylase (ARO10), and alcohol dehydrogenase (ADH2). | Fatty Acid Branched-Chain Esters (FABCEs) | 273 mg/L | d-nb.info |

| E. coli BL21(DE3) derivative | Introduction of B. subtilis genes for branched starter supply (bcs-fabH operon). | Branched Fatty Acids (e.g., 14-methylpentadecanoate) | Not specified, but detected. | d-nb.info |

| E. coli BL21(DE3) | Modular engineering with 14 overexpressed genes from 6 operons for α-keto acid supply and alcohol production. | Branched Long-Chain Fatty Alcohols (BLFLs) | 350 mg/L | figshare.comresearchgate.net |

Engineering of Yeast Strains for Branched-Chain Fatty Acid Methyl Ester Production

Oleaginous yeasts, such as Yarrowia lipolytica, and the industrially robust Saccharomyces cerevisiae are promising platforms for producing fatty acid-based oleochemicals. chalmers.se Y. lipolytica is particularly attractive as it naturally accumulates high levels of lipids. nih.govfrontiersin.org

Engineering Saccharomyces cerevisiae :

S. cerevisiae has been engineered to produce fatty acid short- and branched-chain alkyl esters (FASBEs), including isobutyl and isoamyl esters, which have superior cold-flow properties compared to straight-chain esters. nih.gov Key strategies include:

Expression of Wax Ester Synthases: Introducing potent wax ester synthase genes, such as ws2 from Marinobacter sp., is crucial for catalyzing the esterification of fatty acyl-CoAs with alcohols. nih.gov

Increasing Fatty Acyl-CoA Pool: To enhance the supply of fatty acyl-CoA precursors, negative regulators of phospholipid metabolism, such as OPI1 and RPD3, can be deleted. This has been shown to boost the flux towards fatty acyl-CoA and its derivatives. nih.gov

Enhancing Branched-Chain Alcohol Production: Overexpressing the enzymes of the isobutanol pathway (e.g., Ilv2, Ilv5, Ilv3, Aro10, Adh7), often by targeting them to the mitochondria, increases the availability of branched-chain alcohols for the esterification step. nih.gov

By combining these strategies, researchers achieved a production of over 230 mg/L of FASBEs in high-cell-density fermentation. nih.gov

Engineering Yarrowia lipolytica :

Y. lipolytica has been successfully engineered for the production of position-specific methyl branched fatty acids. chalmers.seresearchgate.net While much of this research has focused on 10-methyl branched fatty acids for lubricant applications, the developed strategies are applicable to other branched structures. The core of this engineering involves:

Heterologous Pathway Expression: Introducing enzyme systems from bacteria that naturally produce these compounds. For example, the bfa pathway from actinomycetes, consisting of a methyltransferase (BfaB) and a reductase (BfaA), has been cloned into yeast. BfaB methylates an unsaturated fatty acid (like oleic acid, which is abundant in Y. lipolytica) to a methylene-branched intermediate, which is then reduced by BfaA to the final saturated methyl-branched product. chalmers.seresearchgate.net

Enzyme Fusion for Improved Efficiency: Creating a fusion protein of the two key enzymes (e.g., BfaA-B) has been shown to increase the conversion efficiency and production of 10-methyl branched fatty acids. chalmers.se

Product Accumulation: The engineered Y. lipolytica strains can accumulate these novel fatty acids as part of their triacylglycerols (TAGs), reaching levels of more than 35% of the total cellular fatty acids. chalmers.seresearchgate.net

Similar to E. coli, engineering efforts in yeast also benefit from blocking competing pathways, such as β-oxidation (e.g., by deleting the POX genes in Y. lipolytica), to prevent product degradation. mdpi.com The table below highlights key findings in engineering yeast for branched-chain fatty acid and ester production.

| Engineered Host | Key Genetic Modifications | Product(s) | Titer / Percentage | Reference(s) |

| Saccharomyces cerevisiae | Expression of wax ester synthase (ws2); deletion of OPI1 and RPD3; overexpression of mitochondrial isobutanol pathway. | Fatty Acid Short- and Branched-Chain Esters (FASBEs) | >230 mg/L | nih.gov |

| Yarrowia lipolytica | Expression of bfaA (reductase) and bfaB (methyltransferase) from Thermomonospora curvata. | 10-methyl branched fatty acids (accumulated in TAGs) | >35% of total fatty acids | chalmers.seresearchgate.net |

| Pichia pastoris | Expression of wax ester synthase (WS/DGAT) and pathways for branched-chain alcohol synthesis. | Fatty Acid Branched-Chain Esters (FABCEs) | 169 mg/L | d-nb.info |

Chemical Synthesis and Derivatization for Research

Methods for Laboratory-Scale Synthesis of Methyl 4-methylpentadecanoate

The preparation of this compound in a laboratory setting is most commonly achieved through the esterification of its corresponding carboxylic acid, 4-methylpentadecanoic acid, or by the transesterification of lipids containing this branched-chain fatty acid.

The most direct route to synthesizing this compound is the Fischer-Speier esterification of 4-methylpentadecanoic acid with methanol (B129727). masterorganicchemistry.comorganic-chemistry.org This equilibrium reaction requires an acid catalyst to proceed at a practical rate. masterorganicchemistry.com Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. researchgate.net A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product, this compound. researchgate.net To drive the equilibrium toward the product side and achieve a high yield, methanol is typically used in large excess, and the water produced during the reaction may be removed. organic-chemistry.orgnih.gov

Table 1: Key Steps in Fischer-Speier Esterification

| Step | Description |

|---|---|

| 1. Protonation | The acid catalyst protonates the carbonyl oxygen of 4-methylpentadecanoic acid. |

| 2. Nucleophilic Attack | Methanol attacks the electrophilic carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A transient tetrahedral intermediate is formed. |

| 4. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups. |

| 5. Elimination of Water | The protonated hydroxyl group leaves as a neutral water molecule. |

| 6. Deprotonation | The protonated ester is deprotonated to regenerate the acid catalyst and yield the final product. |

This interactive table summarizes the mechanistic pathway of the acid-catalyzed esterification process.

Transesterification is an alternative method where the alkyl group of an existing ester is exchanged with the alkyl group of an alcohol. masterorganicchemistry.com In this context, a triglyceride or another ester of 4-methylpentadecanoic acid can be converted to this compound by reacting it with methanol in the presence of a catalyst. This process is particularly useful when the starting material is a complex lipid mixture extracted from a natural source. Like direct esterification, transesterification can be catalyzed by either acids or bases, though acid catalysts are common for preparing analytical samples. masterorganicchemistry.comaocs.org

A solution of anhydrous hydrogen chloride (HCl) in methanol is a widely used and effective reagent for preparing fatty acid methyl esters (FAMEs), including branched-chain variants, for analytical purposes. aocs.orgsigmaaldrich.com This reagent can be prepared by bubbling dry HCl gas into anhydrous methanol or, more conveniently, by the careful addition of acetyl chloride to methanol, which generates HCl in situ. aocs.org

The reaction typically involves heating the lipid sample with the methanolic HCl solution (e.g., 5% w/v) under reflux for one to two hours or maintaining it at a lower temperature (e.g., 50°C) for a longer period. aocs.orgsigmaaldrich.com The acidic conditions facilitate the transesterification of glycerolipids and the esterification of any free fatty acids present in the sample. sigmaaldrich.com This method is known for producing clean reactions with minimal side products. sigmaaldrich.com Compared to sulfuric acid, HCl-catalyzed in situ transesterification has shown high efficiency, even in the presence of significant moisture. nih.gov

Boron trifluoride-methanol (BF₃-methanol), typically a 10-14% solution, is another powerful and rapid acidic catalyst for both esterification and transesterification. sigmaaldrich.comsciepub.com It is recognized as an official method by bodies such as the American Oil Chemists' Society (AOCS) for the preparation of FAMEs for gas chromatography. sciepub.com The reaction is often completed within minutes at boiling temperatures. sciepub.comnih.gov

The high reactivity of BF₃-methanol makes it very effective for a wide range of lipids. sciepub.com However, its use requires some caution. The reagent can produce methoxy (B1213986) artifacts with unsaturated fatty acids and may cause the degradation of labile structures such as cyclopropanes, although this is not a concern for a saturated compound like this compound. researchgate.netusda.gov Despite these potential drawbacks, its speed and efficiency make it a common choice for high-throughput sample preparation in many research laboratories. thermofisher.com

Transesterification Reactions Utilizing Methanol

Synthesis of Stereoisomers and Isotopic Analogs for Mechanistic Investigations

The methyl group at the C4 position of this compound creates a chiral center, meaning the compound can exist as two distinct stereoisomers: (R)-methyl 4-methylpentadecanoate and (S)-methyl 4-methylpentadecanoate. The synthesis of specific stereoisomers is critical in fields like pheromone research, where biological activity is often highly dependent on stereochemistry. researchgate.net

Stereoselective synthesis is achieved by using chiral building blocks or chiral catalysts. For instance, a synthetic route could involve the use of commercially available chiral precursors that are assembled in a way that preserves the stereochemical integrity of the desired center. nih.gov The synthesis of related chiral methyl-branched pheromones has been accomplished using such strategies, demonstrating the feasibility of producing enantiomerically pure samples for biological assays. sfu.ca

Furthermore, the synthesis of isotopic analogs, where one or more atoms are replaced by a heavier isotope (e.g., ²H or ¹³C), is invaluable for mechanistic and metabolic studies. For example, feeding an organism a precursor labeled with a stable isotope like deuterium (B1214612) can help elucidate the biosynthetic pathway leading to the formation of the natural compound. beilstein-journals.org Analysis by mass spectrometry can then track the incorporation of the label into the final product. beilstein-journals.org De novo synthesis of stable-isotope labeled analogues is also considered the gold standard for creating internal standards for quantitative mass spectrometry, as they behave almost identically to the analyte during extraction, derivatization, and ionization. researchgate.net

Derivatization Strategies for Enhanced Analytical Characterization

For analytical techniques like gas chromatography (GC), derivatization is often a necessary step to improve the chemical properties of an analyte for analysis. While this compound is itself a derivative, its analysis is almost always preceded by the derivatization of its parent compound, 4-methylpentadecanoic acid. sigmaaldrich.com

Free fatty acids are polar, non-volatile compounds that tend to form hydrogen bonds, leading to poor peak shape, adsorption on the GC column, and inaccurate quantification. sigmaaldrich.comrestek.com The conversion of the carboxylic acid group to a methyl ester—the process of forming this compound—is the most common derivatization strategy. nih.gov This reaction neutralizes the polar carboxyl group, significantly increasing the compound's volatility and thermal stability, making it ideally suited for GC analysis. sigmaaldrich.comrestek.com

The esterification and transesterification methods described in section 4.1, particularly those using methanolic HCl or BF₃-methanol, are the primary derivatization strategies employed. thermofisher.comsigmaaldrich.com Following derivatization, the resulting fatty acid methyl esters (FAMEs) can be cleanly separated and quantified, allowing for the precise characterization of complex fatty acid profiles from various biological and industrial samples. restek.com

Table 2: Comparison of Common Derivatization Reagents

| Reagent | Advantages | Disadvantages | Typical Conditions |

|---|---|---|---|

| Methanolic HCl | Clean reaction, few byproducts sigmaaldrich.com, effective with moisture nih.gov | Slower than BF₃-methanol usda.gov | 50-100°C, 1-2 hours aocs.orgsigmaaldrich.com |

| BF₃-Methanol | Very fast and effective sciepub.com, AOCS/IUPAC approved method sciepub.com | Can form artifacts with unsaturated lipids sciepub.comresearchgate.net, shorter shelf-life sciepub.com | 60-100°C, 2-10 minutes nih.gov |

This interactive table compares two common reagents used for the derivatization of fatty acids into their methyl esters for analytical purposes.

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 4-methylpentadecanoic acid |

| Sulfuric acid |

| Hydrochloric acid |

| p-toluenesulfonic acid |

| Methanol |

| Water |

| Boron trifluoride-methanol |

| Acetyl chloride |

| (R)-methyl 4-methylpentadecanoate |

Methyl Ester Formation for Gas Chromatography

Gas chromatography (GC) is a fundamental technique for analyzing the fatty acid composition of lipids. researchgate.net However, free fatty acids are generally not volatile enough for direct GC analysis and must be converted into more volatile derivatives. nih.govthermofisher.com The most common derivatization method is the formation of fatty acid methyl esters (FAMEs), a process that increases volatility and thermal stability, leading to more accurate and reliable analytical data. restek.comgcms.cz this compound is the methyl ester derivative of 4-methylpentadecanoic acid, prepared specifically for this purpose.

The conversion is typically achieved through esterification or transesterification. For free fatty acids like 4-methylpentadecanoic acid, acid-catalyzed esterification is a standard procedure. researchgate.net This involves reacting the fatty acid with an alcohol, usually methanol, in the presence of an acidic catalyst. researchgate.net

Common acid catalysts include:

Methanolic Hydrogen Chloride (HCl) : A 5% solution of anhydrous hydrogen chloride in methanol is a frequently used reagent. aocs.org The reaction typically involves dissolving the lipid sample in an excess of the reagent and heating it, for instance, at 50°C overnight or refluxing for a couple of hours. aocs.orgcolostate.edu A rapid method for preparing the reagent involves adding acetyl chloride to an excess of dry methanol. colostate.edu

Boron Trifluoride (BF₃)-Methanol : A 10% to 14% solution of BF₃ in methanol is another effective reagent for esterification and transesterification. s4science.atnih.gov The process generally involves heating the fatty acid with the BF₃-methanol reagent. restek.comgcms.cz Following the reaction, the FAMEs are extracted into a nonpolar solvent like hexane (B92381) for GC injection. restek.comnih.gov

Methanolic Sulfuric Acid : This is another acidic catalyst used for the preparation of methyl esters. aocs.org

The general workflow for preparing this compound for GC analysis involves dissolving the parent fatty acid (4-methylpentadecanoic acid) in the methanolic reagent, heating the mixture to ensure the reaction goes to completion, and then extracting the resulting this compound into an organic solvent. restek.comaocs.org Automating this derivatization process, for example using microfluidic devices, can increase sample preparation throughput. nih.gov

Table 1: Common Reagents for Methyl Ester Formation of 4-Methylpentadecanoic Acid for GC Analysis This table is interactive. You can sort and filter the data.

Preparation of Derivatives for Liquid Chromatography and Mass Spectrometry

While GC-MS is a powerful tool for FAME analysis, liquid chromatography coupled with mass spectrometry (LC-MS) offers advantages, especially for complex biological samples. qut.edu.au However, fatty acids often exhibit poor ionization efficiency in common LC-MS ionization sources like electrospray ionization (ESI). qut.edu.au Furthermore, the mass spectra of isomeric fatty acids, such as those with different branching points, can be very similar, making unambiguous identification difficult. qut.edu.au

To overcome these challenges, derivatization is employed to enhance ionization efficiency and to generate structurally diagnostic fragment ions in tandem mass spectrometry (MS/MS). qut.edu.au For a branched-chain fatty acid like 4-methylpentadecanoic acid, derivatization can help pinpoint the location of the methyl branch.

Several derivatization strategies are available for enhancing LC-MS analysis:

Charge-Switch Derivatization : Reagents like N-[4-(aminomethyl)phenyl]pyridinium (AMPP+) introduce a pre-charged group onto the fatty acid. This improves ionization efficiency and, when combined with techniques like photodissociation (PD) tandem mass spectrometry, can provide distinct product ions useful for structural elucidation, including the location of methyl branch points. qut.edu.au

Dienophile Reagents : For unsaturated fatty acids, dienophiles can be used. While not directly applicable to the saturated chain of 4-methylpentadecanoic acid itself, this class of reagents is important in broader fatty acid analysis. Examples include 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD). nih.gov

Reagents Targeting Hydroxyl or Carboxyl Groups : Reagents that react with the carboxylic acid functional group are highly relevant. These can introduce a tag that is easily ionizable or possesses a chromophore for UV detection. nih.gov Examples include 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) and isonicotinoyl chloride (INC), which target hydroxyl groups but are part of a broader class of reagents used to derivatize biomolecules for LC-MS. nih.gov Picolinyl esters are another derivative type known to be useful for mass spectrometry. aocs.org

The selection of a derivatization reagent depends on the analytical goal, whether it is to increase detection sensitivity, improve chromatographic separation, or enable detailed structural characterization by mass spectrometry. qut.edu.aunih.gov

Table 2: Selected Derivatization Strategies for LC-MS Analysis of Fatty Acids This table is interactive. You can sort and filter the data.

Mechanistic Studies of Biological Activities

Mechanisms of Antimicrobial and Antifungal Activity

Fatty acids can exert their antimicrobial effects through various mechanisms, primarily targeting the cell membrane. researchgate.net They can disrupt the bacterial membrane, leading to increased permeability and the leakage of essential intracellular components. researchgate.net The presence of a methyl branch, as in methyl 4-methylpentadecanoate, can influence the fluidity of bacterial membranes, a critical factor for their survival and function. youtube.comfrontiersin.org In bacteria, branched-chain fatty acids are key components of the cell membrane and play a role in adapting to environmental stress. frontiersin.org

Fatty acid methyl esters (FAMEs) derived from various natural sources have demonstrated both antibacterial and antifungal activities. ncsu.eduscielo.br For instance, FAMEs from Brachychiton diversifolius showed moderate effectiveness against Bacillus subtilis and Sarcina lutea. ncsu.edu The antifungal activity of FAMEs is also significant, with some studies showing synergistic effects when combined with existing antifungal drugs. scielo.br The primary mechanism is thought to be the disruption of the fungal cell membrane. researchgate.net

The general consensus is that the antimicrobial action of fatty acids is often more potent against Gram-positive bacteria due to the structural differences in their cell walls compared to Gram-negative bacteria. nih.gov

Investigation of Roles in Microbial Biofilm Formation

Microbial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. The composition of bacterial membranes, particularly the fatty acid profile, plays a crucial role in the formation and stability of these biofilms.

Studies have shown that the transition from a planktonic (free-living) state to a biofilm lifestyle involves significant changes in the bacterial membrane's fatty acid composition. In many pathogenic bacteria, an increase in the percentage of saturated fatty acids is observed in biofilm cells, which is often accompanied by a decrease in branched-chain fatty acids in Gram-positive bacteria. frontiersin.orgnih.gov This alteration in membrane composition is considered an adaptive stress response that helps bacteria within the biofilm to conserve energy and increase their tolerance to antimicrobial agents. frontiersin.orgnih.gov

As essential components of bacterial membranes, BCFAs contribute significantly to the fluidity and permeability of biofilms. oup.com The specific structure of BCFAs, such as the iso- and anteiso-forms, can influence the physical properties of the membrane. youtube.com While direct evidence for this compound is absent, its nature as a branched-chain fatty acid methyl ester suggests it could be a component of bacterial membranes and potentially influence the dynamics of biofilm formation and stability.

Exploration of Antioxidant Capabilities at a Molecular Level

The antioxidant potential of fatty acids and their derivatives is an area of growing interest. While specific studies on the antioxidant capacity of this compound are lacking, research on extracts containing various fatty acid methyl esters has demonstrated antioxidant activity. ncsu.edu

The antioxidant effects of dietary bioactive compounds are often linked to their interaction with the gut microbiota and the production of short-chain fatty acids. nih.gov These molecules can modulate specific cellular pathways, such as the Nrf2 pathway, which is a key regulator of the cellular antioxidant response. nih.gov

Furthermore, some studies have explored the synthesis of fatty acid conjugates with phenolic compounds, creating molecules with significant antioxidative action. researchgate.net The mechanism of action is often related to the ability to donate a hydrogen atom to neutralize free radicals, a property dependent on the molecule's chemical structure. researchgate.net Given that mung beans, which contain a variety of antioxidants, are also a source of branched-chain amino acids, there may be an indirect link between the metabolic pathways of these compounds and cellular antioxidant defense. healthline.com

Functional Roles in Cellular Lipid Metabolism and Regulation

Branched-chain fatty acids are increasingly recognized for their role in regulating lipid metabolism. nih.gov They have been shown to influence the expression of key genes involved in lipid synthesis and breakdown. oup.commdpi.com

One study on human visceral adipocytes demonstrated that the iso-BCFA 14-methylpentadecanoic acid, which is structurally similar to the parent acid of this compound, altered the expression of genes related to lipid synthesis. mdpi.com Specifically, treatment with this iso-BCFA led to a decrease in the expression of fatty acid synthase (FASN) and sterol regulatory element-binding protein 1 (SREBP1), both of which are crucial for the synthesis of new fatty acids. nih.gov This suggests that certain BCFAs may help to reduce the accumulation of triglycerides in cells. nih.govnih.gov

In contrast, some anteiso-BCFAs have been shown to increase the mRNA level of FASN. nih.gov This highlights the structure-specific effects of BCFAs on lipid metabolism. nih.gov BCFAs are also known to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a central role in the regulation of lipid metabolism, particularly fatty acid oxidation. nih.gov

Table 1: Effect of Selected Branched-Chain Fatty Acids on Genes Related to Lipid Metabolism

| Compound | Cell Type | Gene Target | Observed Effect |

| 14-methylpentadecanoic acid (iso-BCFA) | Human visceral adipocytes, HepG2 | FASN, SREBP1 | Decreased expression |

| 12-methyltetradecanoic acid (anteiso-BCFA) | Human visceral adipocytes, HepG2 | FASN | Increased expression |

This table is a summary of findings from studies on related branched-chain fatty acids and does not represent direct data for this compound.

Interactions with Enzymatic Systems and Signaling Pathways

The interaction of fatty acids and their derivatives with various enzymatic systems and signaling pathways is a complex area of research. While no direct data exists for this compound, studies on related compounds offer some insights.

In Silico Docking and Molecular Dynamics Simulations

In silico molecular docking and dynamics simulations are powerful tools for predicting the interaction between small molecules and protein targets. While no specific in silico studies focusing on this compound were found, numerous studies have utilized these techniques to investigate the binding of other fatty acids and their derivatives to various enzymes and receptors. nih.govmdpi.comf1000research.com

These computational approaches can help to identify potential binding sites and predict the binding affinity of a ligand to a protein, providing a basis for understanding its potential biological activity. nih.gov For example, in silico studies have been used to identify potential inhibitors of fatty acid synthase (FASN) and to understand how polyunsaturated fatty acids might interact with viral proteins. nih.govmdpi.com Such studies for this compound would be valuable in elucidating its potential protein targets.

Modulation of Protein Targets (e.g., Glucokinase activation, SRC protein regulation)

Glucokinase Activation: Glucokinase is a key enzyme in glucose metabolism, and its activity can be modulated by long-chain fatty acyl-CoAs. nih.gov Some studies have shown that an accumulation of these molecules can inhibit glucokinase activity in pancreatic islets. nih.gov While glucose is primarily metabolized for energy, excess glucose can be converted into fatty acids. wikipedia.org The interplay between glucose and fatty acid metabolism is intricate, and it is conceivable that branched-chain fatty acids or their esters could influence glucokinase activity, although direct evidence is currently unavailable.

SRC Protein Regulation: The Src family of protein-tyrosine kinases plays a critical role in various cellular signaling pathways. Research has demonstrated that saturated fatty acids can induce the clustering of c-Src within membrane subdomains, leading to its activation. nih.gov This activation is dependent on the myristoylation of c-Src and can be prevented by unsaturated fatty acids. nih.gov Given that this compound is a saturated branched-chain fatty acid ester, it is plausible that it could influence the membrane environment and thereby modulate Src kinase activity. However, this remains a speculative area requiring further investigation.

Advanced Analytical Methodologies and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Methyl 4-methylpentadecanoate

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. nih.govcreative-proteomics.com Fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to GC analysis. mdpi.comaocs.org

Qualitative Identification and Structure Elucidation through Fragmentation Patterns

In GC-MS, molecules are separated based on their boiling points and interaction with the stationary phase of the GC column. Upon elution, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of a FAME, including this compound, is characterized by a molecular ion peak (M+), which represents the intact molecule, and several key fragment ions. beilstein-journals.orgresearchgate.net For FAMEs, a prominent fragment ion is often observed at m/z 74, resulting from a McLafferty rearrangement. beilstein-journals.org Other significant fragments help to deduce the structure, including the location of the methyl branch. The presence of a methyl group on the fourth carbon (γ-position) in this compound influences the fragmentation pattern, leading to characteristic ions that confirm its structure. beilstein-journals.org For instance, the mass spectrum of methyl 4,8-dimethyldecanoate shows a relatively high intensity of the [M − 57]⁺ fragment ion, suggesting a methyl group in a γ-position. beilstein-journals.org

Quantitative Analysis and Method Validation (Precision, Repeatability, Stability, Recovery)

For quantitative analysis using GC-MS, the area of a specific ion peak, or the total ion chromatogram (TIC) peak, is proportional to the amount of the compound present. nih.gov Method validation is essential to ensure the reliability of quantitative results and typically involves assessing several parameters: mdpi.comnih.gov

Precision: The closeness of repeated measurements of the same sample. It is often expressed as the relative standard deviation (%RSD).

Repeatability: The precision of the method under the same operating conditions over a short interval of time. mdpi.com

Stability: The stability of the analyte in the sample matrix under different storage and handling conditions. Studies have shown that fatty acid levels in serum can be stable at room temperature for several hours and can withstand freeze/thaw cycles with minimal effect. researchgate.netnih.gov

Recovery: The efficiency of the extraction process. This is determined by spiking a blank matrix with a known amount of the analyte and measuring the amount recovered. researchgate.netnih.gov

The use of an internal standard, a compound with similar chemical properties to the analyte but not naturally present in the sample, is crucial for accurate quantification. lipidmaps.orglipidomicstandards.org

| Parameter | Description | Typical Acceptance Criteria |

| Precision (%RSD) | Agreement among a series of measurements. | < 15-20% |

| Repeatability (%RSD) | Precision under the same conditions. | < 15% |

| Stability | Analyte integrity under storage. | Minimal degradation over time. |

| Recovery (%) | Extraction efficiency. | 80-120% |

Application of Retention Index Systems for Isomer Differentiation

The retention index (RI) system is a valuable tool in gas chromatography for the identification of compounds, especially for differentiating between isomers which may have very similar mass spectra. The Kovats retention index system, for example, relates the retention time of an analyte to that of n-alkanes eluting before and after it. restek.com This system helps to standardize retention data across different instruments and laboratories. For branched-chain FAMEs like this compound, the retention index can be calculated and compared to experimental data to confirm the position of the methyl group. beilstein-journals.orgbeilstein-journals.org A study on FAMEs from Micromonospora aurantiaca used a retention index increment system to suggest structures for various branched FAMEs, which were then verified by synthesis of reference compounds. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC) in Separations and Analysis

While GC-MS is the predominant technique for FAME analysis, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for non-volatile or thermally labile compounds. frontlinegenomics.com For fatty acids, HPLC analysis often requires derivatization to attach a UV-absorbing or fluorescent tag to the molecule, as fatty acids themselves lack a strong chromophore. aocs.org Reversed-phase HPLC is a common mode used for the separation of these derivatives. bas.bg Although less common for a compound like this compound which is well-suited for GC, HPLC can be a suitable technique. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete and unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. msu.edu For this compound, ¹H NMR would show distinct signals for the methyl protons of the ester group, the methyl protons of the branch, the methine proton at the branch point, and the various methylene (B1212753) groups along the fatty acid chain. Similarly, ¹³C NMR would provide a unique signal for each carbon atom, allowing for definitive confirmation of the carbon skeleton and the position of the methyl branch. np-mrd.orgnp-mrd.orgchemicalbook.com

Utilization as an Internal Standard in Lipidomics and Metabolomics Research

In the fields of lipidomics and metabolomics, which involve the large-scale study of lipids and metabolites, accurate quantification is paramount. frontlinegenomics.comnih.gov Internal standards are essential to correct for variations during sample preparation and analysis. lipidomicstandards.orgnih.gov An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the biological samples being studied. lipidomicstandards.orgnih.gov this compound, as a branched-chain fatty acid, can serve as an effective internal standard in the analysis of straight-chain fatty acids, as its unique structure allows it to be easily distinguished chromatographically and spectrometrically from the endogenous analytes. sigmaaldrich.com Its use helps to ensure the accuracy and reliability of quantitative data in complex biological matrices. lipidmaps.org

Hyphenated Techniques for Enhanced Analytical Specificity and Sensitivity

The precise characterization of this compound, a branched-chain fatty acid methyl ester (BCFAME), necessitates analytical methodologies that offer both high resolving power and structural elucidation capabilities. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. The combination of chromatography with mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and tandem mass spectrometry (MS/MS), provides a robust platform for the unambiguous identification and detailed characterization of this compound, even within complex biological matrices. nih.govnih.govijarnd.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). nih.govrestek.com In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. ijarnd.comrestek.com Following separation, the eluted compounds are introduced into a mass spectrometer. The most common ionization method used in GC-MS for FAME analysis is electron ionization (EI). nih.govnih.gov While highly effective for many compounds, the 70 eV EI mass spectra of isomeric FAMEs, including different branched-chain isomers, can be very similar, making unambiguous identification based on mass spectra alone challenging. nih.govnih.gov Isomers of fatty acid methyl esters often co-elute or have very close retention times in gas chromatography, further complicating their individual identification. nih.gov

To overcome the limitations of conventional GC-MS, tandem mass spectrometry (MS/MS or MS²) has emerged as a powerful tool for the structural characterization of BCFAMEs like this compound. nih.govnih.gov In a tandem MS experiment, an ion of a specific mass-to-charge ratio (m/z), typically the molecular ion ([M]⁺˙), is selected from the initial mass spectrum. This precursor ion is then subjected to collision-activated dissociation (CAD) or collision-induced dissociation (CID), causing it to fragment. The resulting product ions are then analyzed by a second mass analyzer. nih.govshimadzu.com This process provides highly specific fragmentation patterns that are characteristic of the compound's structure, including the location of methyl branching. nih.govnih.gov

The electron ionization tandem mass spectrometry (EI-MS/MS) of the molecular ion of BCFAMEs yields uniquely specific ions that allow for confident structural identification. nih.govnih.gov Studies on various BCFAMEs have revealed predictable fragmentation pathways that are indicative of the branch point along the fatty acid chain. For instance, anteiso-FAMEs, which have a methyl branch on the antepenultimate carbon, characteristically show prominent fragment ions corresponding to the loss of an ethyl group ([M-29]⁺) and a butyl group ([M-57]⁺) due to cleavages on either side of the branch. nih.govresearchgate.net In contrast, iso-BCFAMEs, with a terminal isopropyl group, produce a significant ion from the loss of a propyl group ([M-43]⁺). nih.govresearchgate.net For a compound like this compound, which has a methyl group at the C-4 position, specific fragmentation patterns would be expected upon CAD of its molecular ion, allowing it to be distinguished from other methyl-branched isomers.

While GC-MS is the predominant technique for FAME analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative, particularly for less volatile or thermally labile lipids. nih.gov Although fatty acids themselves are often analyzed by LC-MS, the analysis of their methyl esters is also feasible. nih.gov LC-MS provides high sensitivity and selectivity and can be a valuable complementary technique. nih.gov Furthermore, advanced LC-MS methods, including the use of novel derivatization reagents and tandem MS, are being developed to enhance the structural elucidation of fatty acid isomers, including the location of branching. qut.edu.au

The table below summarizes the key aspects of hyphenated techniques in the analysis of branched-chain fatty acid methyl esters.

| Analytical Technique | Principle | Advantages for BCFAME Analysis | Key Research Findings |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and polarity, followed by mass-based detection. ijarnd.comrestek.com | Standard method for FAME analysis; provides retention time and mass spectral data. nih.gov | Often results in ambiguous EI spectra for isomeric BCFAMEs due to similar fragmentation. nih.govnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically to analyze the fragments of a selected precursor ion. nih.govshimadzu.com | Provides unambiguous structural information by generating characteristic fragmentation patterns. nih.govnih.gov | EI-MS/MS of the molecular ion yields specific fragments that can pinpoint the location of the methyl branch. nih.govnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase followed by mass spectrometric detection. nih.gov | High sensitivity and selectivity; suitable for a broad range of lipids. nih.gov | Can be used for fatty acid profiling and offers broader coverage than GC alone. nih.gov |

The enhanced specificity and sensitivity afforded by these hyphenated techniques, especially GC-MS/MS, are crucial for the accurate identification and characterization of this compound in various scientific investigations.

Ecological Roles and Environmental Fate Research

Natural Abundance and Distribution in Environmental Compartments

While specific data on the widespread natural abundance of methyl 4-methylpentadecanoate is limited, the presence of similar branched-chain fatty acid esters has been documented in various organisms. For instance, the isomeric compound, methyl 14-methylpentadecanoate, has been identified in bacteria such as Streptomyces malaysiense and Streptomyces antioxidans, as well as in certain plants. nih.gov Branched-chain fatty acids in general are common components of bacterial cell membranes. wikipedia.org

The distribution of fatty acid methyl esters (FAMEs) in the environment is largely governed by their physical and chemical properties. Due to their low aqueous solubility and volatility, compounds like this compound are expected to partition primarily to soil and sediment in the environment. epa.gov Their presence in water is generally low, and they are not typically found in high concentrations in the atmosphere due to their low vapor pressure.

Biodegradation Pathways and Rates in Soil and Aquatic Environments

Fatty acid methyl esters are generally considered to be readily biodegradable in both soil and aquatic environments under both aerobic and anaerobic conditions. lyellcollection.orgconcawe.euconcawe.eu The biodegradation of FAMEs is a multi-step process that begins with the hydrolysis of the ester bond by lipase (B570770) enzymes, yielding a free fatty acid (4-methylpentadecanoic acid in this case) and methanol (B129727). lyellcollection.org Both of these products are then typically readily biodegraded by a wide array of microorganisms. epa.govlyellcollection.org

The free fatty acid undergoes further degradation through the β-oxidation pathway, where two-carbon units are sequentially removed. lyellcollection.org The presence of a methyl branch on the carbon chain, as in this compound, can influence the rate and pathway of degradation. Some studies on other branched-chain fatty acids have shown that the branching can sometimes inhibit the typical β-oxidation pathway, potentially leading to alternative degradation routes like α-oxidation. researchgate.net

The rate of biodegradation can be influenced by various environmental factors, including temperature, pH, nutrient availability, and the microbial community present. concawe.euconcawe.eu In general, the biodegradation of FAMEs is often more rapid than that of petroleum-based diesel fuels. lyellcollection.org

Table 1: General Biodegradation of Fatty Acid Methyl Esters (FAMEs)

| Environment | Condition | General Biodegradability | Primary Degradation Pathway |

| Soil | Aerobic | Readily Biodegradable | Hydrolysis followed by β-oxidation |

| Soil | Anaerobic | Readily Biodegradable | Hydrolysis and subsequent anaerobic degradation pathways |

| Aquatic | Aerobic | Readily Biodegradable | Hydrolysis followed by β-oxidation |

| Aquatic | Anaerobic | Readily Biodegradable | Hydrolysis and subsequent anaerobic degradation pathways |

Environmental Partitioning and Transport Behavior (e.g., Fugacity Modeling)

The environmental partitioning and transport of a chemical like this compound can be predicted using fugacity models. Fugacity is a measure of a chemical's "escaping tendency" from a particular phase, and at equilibrium, the fugacity of a chemical will be equal in all environmental compartments (air, water, soil, sediment). lupinepublishers.comulisboa.ptenvchemgroup.comwikipedia.org

Fugacity models utilize the physicochemical properties of a compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), to predict its distribution. trentu.ca For a compound like this compound, which has a long carbon chain and is non-polar, a high Kow and low water solubility would be expected. This suggests a strong tendency to partition from water into organic-rich phases like soil organic matter and sediment. epa.gov Its low vapor pressure also indicates that it will not readily volatilize into the atmosphere. lyellcollection.org

Therefore, fugacity modeling would predict that if this compound were released into the environment, it would predominantly be found in soil and sediment, with lower concentrations in water and negligible amounts in the air.

Contribution to Biogeochemical Cycles in Various Ecosystems

Lipids and their derivatives, including fatty acid methyl esters, play a role in the global carbon cycle. sustainability-directory.com The production of these molecules by organisms represents a form of carbon fixation. When these organisms die, the lipids are deposited into soils and sediments. shaalaa.com

The biodegradation of this compound contributes to the cycling of carbon and other elements. shaalaa.com The breakdown of this compound by microorganisms releases carbon dioxide (under aerobic conditions) or methane (B114726) (under anaerobic conditions), returning carbon to the atmosphere. lyellcollection.org The methanol component is also mineralized, contributing to the carbon pool.

In aquatic ecosystems, fatty acids are essential components of cell membranes and energy reserves for many organisms. whoi.edutdl.org While the specific contribution of this compound is not well-defined, as a fatty acid derivative, it would be part of the broader lipid pool that is transferred through the food web and eventually decomposed, participating in the nutrient and energy cycles of the ecosystem. sustainability-directory.com

Influence on Inter-species Chemical Communication and Interactions

One of the most significant ecological roles for certain branched-chain fatty acid methyl esters is in chemical communication, particularly as pheromones. A closely related compound, methyl 4,8,12-trimethylpentadecanoate, has been identified as the major component of the male-produced sex pheromone of the stink bug Edessa meditabunda. nih.gov Bioassays have shown that this synthetic compound alone is enough to attract females, indicating its crucial role in the reproductive behavior of this species. nih.gov

This finding suggests that this compound could potentially have a similar function in other insect species. The specific position of the methyl branch is often critical for the biological activity of pheromones, creating a highly specific signal to avoid cross-attraction between different species. The study of such compounds is a key area of chemical ecology, with potential applications in pest management through the development of species-specific attractants for monitoring and trapping.

Future Research Directions and Emerging Applications

Discovery of Novel Biological Functions and Their Underlying Mechanisms

While branched-chain fatty acids are known to be important components of cell membranes, influencing fluidity and thermal stability, the specific biological roles of individual isomers like methyl 4-methylpentadecanoate are largely uncharted. creative-proteomics.com Future research will likely focus on elucidating its precise functions within cellular systems. For instance, investigations are needed to determine if it acts as a signaling molecule, similar to other lipid mediators, or if it has specific interactions with proteins that modulate their activity.

One area of interest is its potential role in metabolic regulation and immune modulation. creative-proteomics.com Studies have shown that branched-chain fatty acids can influence these processes, and understanding the specific contribution of the 4-methyl isomer is a key next step. creative-proteomics.com Furthermore, its presence in the pheromone blend of the date palm fruit stalk borer, Oryctes elegans, suggests a role in chemical communication, a function that warrants further exploration in other organisms. beilstein-journals.org Unraveling the enzymatic pathways and regulatory networks that govern its synthesis and degradation will be crucial to understanding its biological significance.

Optimization of Biosynthetic Pathways for Sustainable Production

The sustainable production of specialty chemicals like this compound is a growing area of interest. Metabolic engineering of microorganisms offers a promising avenue for producing this and other branched-chain fatty acid esters. d-nb.info Researchers have successfully engineered Escherichia coli and Pichia pastoris to produce fatty acid branched-chain esters (FABCEs) by combining fatty acid and branched-chain amino acid biosynthetic pathways. d-nb.info